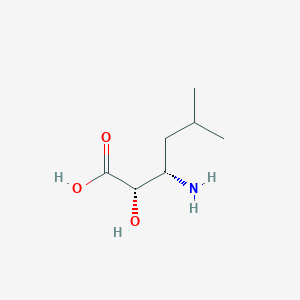
2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Overview
Description
2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, also known as ATBC, is an organic compound with a wide range of applications in the scientific research field. This molecule has been used in various studies for its unique properties, such as its ability to act as a catalyst in chemical reactions and its potential to be used as an inhibitor in biochemical processes. ATBC has a variety of advantages and limitations when used in laboratory experiments, making it an important tool for scientists.
Scientific Research Applications
Reactivity and Synthesis
Reactivity Studies : The compound has been studied for its reactivity with various agents, leading to the formation of amides and other derivatives. These reactions are significant for understanding the chemical behavior and potential applications of the compound (Mironovich & Shcherbinin, 2014).
Crystal Structure Analysis : Research has been conducted on the crystal structure of similar thiazole derivatives, which is crucial for understanding their physical and chemical properties (Lynch & Mcclenaghan, 2004).
Synthesis of Novel Compounds : Studies on the synthesis of novel compounds using thiazole derivatives highlight the potential for creating new materials with specific properties (Mironovich et al., 2013).
Biological and Pharmacological Applications
Antimicrobial Activity : Schiff bases synthesized from similar compounds have shown significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Antitumor Activity : Certain derivatives have been studied for their antitumor properties, which is essential for the development of new cancer treatments (叶姣 et al., 2015).
Biologically Important Synthesis : Novel biologically important compounds have been synthesized using techniques such as ultrasound irradiation, showcasing the versatility of thiazole derivatives in synthesizing bioactive molecules (Heravi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-tert-butylphenol have been used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Mode of Action
Related compounds have been shown to have antimicrobial activity, suggesting a potential interaction with bacterial cell membranes or enzymes .
Biochemical Pathways
Related compounds have been used in the synthesis of biologically important 2-(pyridyl)benzoxazole derivatives, which may suggest involvement in similar biochemical pathways .
Pharmacokinetics
A related compound, tert-butyl 2-amino-4-fluorophenylcarbamate, has been reported to have high gastrointestinal absorption and is a cyp1a2 inhibitor .
Result of Action
Related compounds have shown in vitro antiproliferative activity against l1210 cells .
Biochemical Analysis
Cellular Effects
The effects of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound can also interact with receptor proteins on the cell surface, triggering downstream signaling cascades that result in changes in gene expression and cellular behavior . Furthermore, this compound has been shown to modulate the activity of ion channels, affecting cellular ion homeostasis and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies reporting sustained inhibition of cell proliferation and others noting adaptive responses that mitigate the compound’s initial impact.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 oxidases and transferases . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often mediated by specific targeting signals or post-translational modifications that direct it to these compartments. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
2-amino-4-tert-butyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-8(2,3)6-5(4-9)12-7(10)11-6/h1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYSLVRFRAKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377658 | |
| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303994-99-2 | |
| Record name | 2-Amino-4-(1,1-dimethylethyl)-5-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














